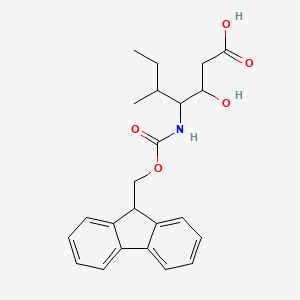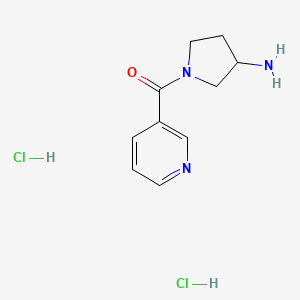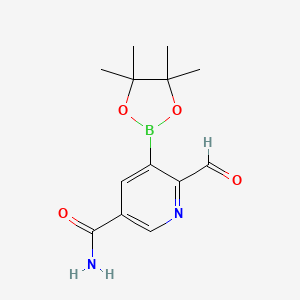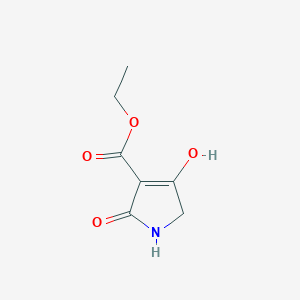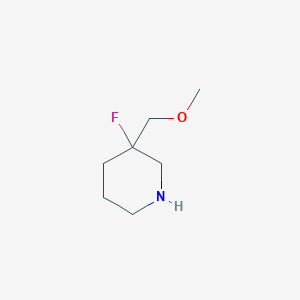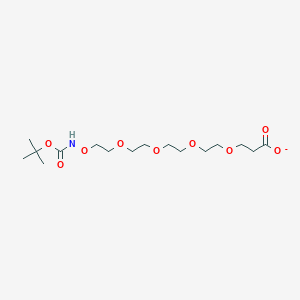
3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-aminoxy-PEG4-acid: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains a tert-butoxycarbonyl (Boc)-protected aminooxy group and a terminal carboxylic acid. This compound is designed to connect two essential ligands crucial for forming PROTAC molecules, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-aminoxy-PEG4-acid involves the protection of the aminooxy group with a Boc group and the attachment of a PEG4 spacer. The terminal carboxylic acid is reactive with primary amine groups in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an amide bond .
Industrial Production Methods: Industrial production of Boc-aminoxy-PEG4-acid typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling reactions, and purification steps to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-aminoxy-PEG4-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid reacts with primary amines to form amide bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the aminooxy group.
Common Reagents and Conditions:
Deprotection Agents: Trifluoroacetic acid (TFA) is used to remove the Boc group.
Major Products:
Amide Bonds: Formed by the reaction of the terminal carboxylic acid with primary amines.
Aminooxy Compounds: Obtained after deprotection of the Boc group.
Wissenschaftliche Forschungsanwendungen
Boc-aminoxy-PEG4-acid is widely used in scientific research, particularly in the development of PROTACs
Wirkmechanismus
Boc-aminoxy-PEG4-acid functions as a linker in PROTACs, which are designed to degrade target proteins selectively. The mechanism involves:
Binding to E3 Ubiquitin Ligase: One ligand of the PROTAC binds to an E3 ubiquitin ligase.
Binding to Target Protein: The other ligand binds to the target protein.
Ubiquitination and Degradation: The PROTAC brings the target protein and E3 ligase into proximity, leading to ubiquitination of the target protein and its subsequent degradation by the proteasome
Vergleich Mit ähnlichen Verbindungen
Aminoxy-PEG4-acid: Similar structure but lacks the Boc protection group.
t-Boc-Aminooxy-PEG4-acid: Another variant with a different protecting group.
Uniqueness: Boc-aminoxy-PEG4-acid is unique due to its Boc-protected aminooxy group, which provides stability and allows for selective deprotection under mild conditions. This makes it highly suitable for use in PROTAC synthesis and other applications requiring precise control over functional group reactivity .
Eigenschaften
Molekularformel |
C16H30NO9- |
|---|---|
Molekulargewicht |
380.41 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C16H31NO9/c1-16(2,3)26-15(20)17-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19)/p-1 |
InChI-Schlüssel |
BIEZFNFAJFPHST-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[[2-[2,4-dimethyloctanoyl(methyl)amino]-4-methylpentanoyl]amino]-4-[methyl-[3-methyl-1-[2-(2-methyl-5-oxo-2H-pyrrole-1-carbonyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B14785833.png)
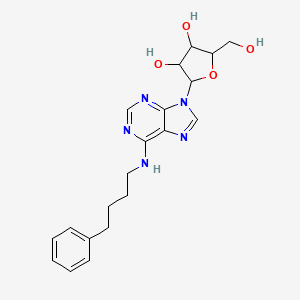
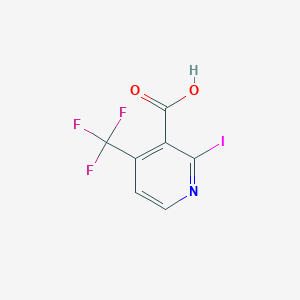
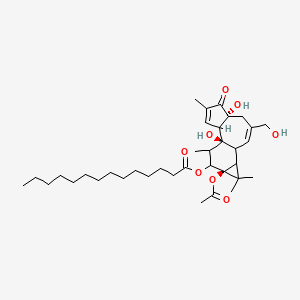
![Disodium;3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14785874.png)
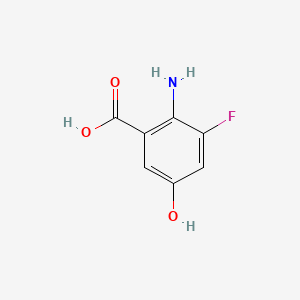
![Tert-butyl 2-[(1-hydroxy-3-phenylpropan-2-yl)amino]acetate](/img/structure/B14785888.png)
![N'-[2-(3,5-difluorophenyl)propanoyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide](/img/structure/B14785889.png)
